2-(2,4-Dimethylphenyl)phenol
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Overview
Description
2-(2,4-Dimethylphenyl)phenol, also known as 2,4-dimethylphenol, is an organic compound with the molecular formula C14H14O. It is a derivative of phenol, characterized by the presence of two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dimethylphenyl)phenol can be synthesized through several methods. One common method involves the alkylation of phenol with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the extraction from coal tar or petroleum fractions. The compound can be isolated through fractional distillation and extraction with aqueous alkaline solutions . This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)phenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Xylenol: Another dimethylphenol derivative with similar chemical properties.
m-Xylenol: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness
2-(2,4-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in various fields, such as chemistry and industry, highlight its versatility compared to other similar compounds .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXYMFSMYNIQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683432 |
Source
|
Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-02-7 |
Source
|
Record name | 2',4'-Dimethyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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